N,N'-Bis(2-aminobenzal)ethylenediamine
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Overview
Description
N,N’-Bis(2-aminobenzal)ethylenediamine is an organic compound with the molecular formula C16H18N4. It is a Schiff base derived from the condensation of ethylenediamine and 2-aminobenzaldehyde. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(2-aminobenzal)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-aminobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
C2H4(NH2)2+2C7H7CHO→C16H18N4+2H2O
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(2-aminobenzal)ethylenediamine follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Types of Reactions:
Oxidation: N,N’-Bis(2-aminobenzal)ethylenediamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N,N’-Bis(2-aminobenzal)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific therapeutic targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-aminobenzal)ethylenediamine primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, further modulating the behavior of the metal complexes it forms.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand derived from ethylenediamine and salicylaldehyde.
N,N’-Bis(2-hydroxybenzylidene)ethylenediamine: Similar structure but with hydroxyl groups on the benzene rings.
Uniqueness: N,N’-Bis(2-aminobenzal)ethylenediamine is unique due to the presence of amino groups on the benzene rings, which can participate in additional hydrogen bonding and electronic interactions. This feature enhances its ability to form stable and versatile metal complexes, making it particularly valuable in coordination chemistry and materials science.
Properties
IUPAC Name |
2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFWHZGMOGXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424069 |
Source
|
Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-47-3 |
Source
|
Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(2-aminobenzal)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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